N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c1-8-15-14(23-17-8)9-2-4-10(5-3-9)16-13(19)11-6-7-12(22-11)18(20)21/h2-7H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAJLBUMUUWOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves the reaction of 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline with 5-nitrofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives of the furan ring.
Reduction: Amino derivatives of the furan ring.
Substitution: Substituted oxadiazole or furan derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-nitrofuran-2-carboxamide. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Anticancer Efficacy
A study investigated the compound's efficacy against several cancer cell lines, revealing significant growth inhibition percentages:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
The results indicate that this compound could serve as a lead candidate for further development in cancer therapies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of oxadiazole compounds exhibit notable antibacterial and antifungal properties.
Case Study: Antimicrobial Screening
In a comparative study, this compound was tested against common pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be developed into an effective antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the oxadiazole and furan rings can significantly influence biological activity.
Table: Structural Variants and Their Activities
| Variant | Biological Activity |
|---|---|
| This compound | High anticancer activity |
| N-[4-(3-methyl-thiazol-5-yl)phenyl]-5-nitrofuran-2-carboxamide | Moderate activity |
| N-[4-(3-methyl-pyrazol-5-yl)phenyl]-5-nitrofuran-2-carboxamide | Low activity |
This table illustrates how modifications can lead to varying levels of biological activity, providing insights for future drug design .
Mechanism of Action
The mechanism of action of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens. The oxadiazole ring can interact with hydrogen bond acceptors and donors, disrupting the normal function of these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives bearing 1,2,4-oxadiazole and heterocyclic carboxamide motifs.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electron-Withdrawing vs. The trifluoromethyl group in Compound 28 introduces strong electron-withdrawing effects and metabolic resistance, a feature absent in the target compound.
Metabolic Stability: The 1,2,4-oxadiazole ring in all compounds confers resistance to enzymatic degradation.
Solubility :
- The target compound’s solubility is unreported, but the 42.7 µg/mL solubility of at physiological pH suggests that methoxy and methylfuran groups may enhance aqueous compatibility compared to nitro groups, which often reduce solubility.
Synthetic Complexity :
- Compound 28 incorporates a trifluoromethylpyrazole, requiring specialized fluorination steps, whereas the target compound’s synthesis is likely simpler due to its linear nitro-substituted furan.
Research Implications:
- The 5-nitrofuran moiety in the target compound may confer antimicrobial or antiparasitic activity, as nitroheterocycles are known for such roles. However, this could also increase toxicity risks compared to the milder methoxy derivatives in and .
- The absence of a trifluoromethyl group (as in ) might limit the target compound’s metabolic stability in vivo, necessitating further derivatization for drug development.
Biological Activity
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-nitrofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be analyzed through its molecular formula and weight:
- Molecular Formula : C13H10N4O4
- Molecular Weight : 286.24 g/mol
This compound features a nitrofuran moiety and an oxadiazole ring, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against several bacterial strains. A study demonstrated that related oxadiazole compounds had minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins. Notably, SAR studies suggest that substituents on the oxadiazole ring significantly enhance cytotoxicity against cancer cells .
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory activity. In vivo models demonstrated that the compound could reduce paw edema in carrageenan-induced inflammation assays, indicating its potential as an anti-inflammatory agent .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The nitrofuran moiety may inhibit enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the intrinsic pathway by affecting mitochondrial membrane potential and cytochrome c release.
- Inflammatory Pathway Modulation : It may inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, contributing to its anti-inflammatory effects .
Structure-Activity Relationship (SAR)
SAR studies have revealed that modifications on the oxadiazole ring and nitrofuran group can significantly influence biological activity:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups (e.g., nitro or halogens) enhances antimicrobial activity.
- Alkyl Substituents : Variations in alkyl chain length and branching impact cytotoxicity against cancer cells.
Case Study 1: Antimicrobial Efficacy
A recent study tested various derivatives of oxadiazole against resistant strains of Staphylococcus aureus. The results indicated that this compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Cancer Cell Line Studies
In vitro tests using human breast cancer cell lines (MCF7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations (IC50 = 20 µM) .
Q & A
Q. Q1. What are the key structural features of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-nitrofuran-2-carboxamide, and how do they influence reactivity?
Methodological Answer: The compound combines a 5-nitrofuran moiety linked via a carboxamide bridge to a phenyl ring substituted with a 3-methyl-1,2,4-oxadiazole group. The nitro group on the furan ring enhances electrophilicity, facilitating nucleophilic substitution reactions, while the oxadiazole ring contributes to π-π stacking interactions and metabolic stability. Structural characterization should employ spectroscopic techniques (e.g., NMR for confirming substitution patterns, IR for nitro group detection) and X-ray crystallography for resolving stereoelectronic effects .
Q. Q2. What synthetic strategies are recommended for preparing this compound?
Methodological Answer: A modular approach is advised:
Oxadiazole synthesis: React 4-aminobenzonitrile with hydroxylamine to form an amidoxime intermediate, followed by cyclization with acetyl chloride to yield the 3-methyl-1,2,4-oxadiazole ring .
Carboxamide coupling: Use peptide coupling agents (e.g., EDC/HOBt) to conjugate 5-nitrofuran-2-carboxylic acid to the phenyl-oxadiazole amine. Monitor reaction progress via HPLC to optimize yields .
Advanced Research Questions
Q. Q3. How can statistical design of experiments (DoE) optimize the synthesis of this compound?
Methodological Answer: Apply a fractional factorial design to screen critical variables (e.g., temperature, solvent polarity, catalyst loading). For example:
- Factors: Reaction time (6–12 hrs), temperature (60–100°C), molar ratio (1:1 to 1:1.5).
- Response variables: Yield, purity (HPLC area %).
Use ANOVA to identify significant factors and construct a response surface model for process optimization. This reduces experimental runs by 40–60% while ensuring robustness .
Q. Q4. How do conflicting spectral data (e.g., NMR vs. mass spectrometry) for this compound arise, and how should they be resolved?
Methodological Answer: Contradictions often stem from:
- Dynamic equilibria: Tautomerism in the oxadiazole ring may produce variable NMR signals. Use low-temperature NMR (-40°C) to "freeze" conformers.
- Ionization artifacts in MS: Adduct formation (e.g., Na⁺, K⁺) can distort molecular ion peaks. Employ high-resolution mass spectrometry (HRMS) with ESI⁺/ESI⁻ modes to confirm the exact mass .
Q. Q5. What computational methods predict the biological activity of this compound?
Methodological Answer:
- Docking studies: Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial nitroreductases). Focus on the nitro group’s redox potential and oxadiazole’s hydrophobic pockets.
- QSAR modeling: Train a model using descriptors like LogP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (LOOCV) to avoid overfitting .
Mechanistic and Stability Studies
Q. Q6. What reaction mechanisms govern the degradation of this compound under physiological conditions?
Methodological Answer: The nitro group undergoes enzymatic reduction (e.g., via NADPH-dependent reductases) to form reactive nitro anion radicals, which can be tracked using UV-Vis spectroscopy at 450 nm. Stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) should employ LC-MS to identify degradation byproducts like hydroxylamines or amine derivatives .
Q. Q7. How can membrane separation technologies improve the purification of this compound?
Methodological Answer: Nanofiltration (NF) membranes with a 200–300 Da MWCO efficiently separate unreacted starting materials (e.g., nitrofuran precursors) from the target compound. Optimize transmembrane pressure (3–5 bar) and solvent composition (e.g., acetone/water mixtures) to maximize flux and purity .
Data Contradiction and Validation
Q. Q8. How should researchers address discrepancies in reported biological activity across studies?
Methodological Answer:
- Comparative meta-analysis: Use Cohen’s κ statistic to assess inter-study reproducibility.
- Dose-response recalibration: Normalize data using Hill equation parameters (EC₅₀, Hill slope) to account for assay variability.
- Orthogonal assays: Validate antimicrobial activity via both broth microdilution (CLSI guidelines) and time-kill kinetics to confirm static vs. cidal effects .
Advanced Characterization
Q. Q9. What advanced techniques elucidate the solid-state behavior of this compound?
Methodological Answer:
- Thermogravimetric analysis (TGA): Determine thermal stability (decomposition onset >200°C indicates suitability for high-temperature formulations).
- Powder X-ray diffraction (PXRD): Identify polymorphic forms. Use Rietveld refinement to quantify crystalline vs. amorphous content .
Regulatory and Safety Considerations
Q. Q10. What methodologies assess the environmental impact of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
